molecular formula C9H7N3O4 B13014292 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B13014292
M. Wt: 221.17 g/mol
InChI Key: DVFSJCCZBMHVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with two oxo groups at positions 2 and 4, a dihydro moiety, and an acetic acid substituent at position 3.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)

InChI Key

DVFSJCCZBMHVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Aza-Claisen Rearrangement

Step Reagents Conditions Yield
Formation of pyrido[2,3-d]pyrimidine core α,β-unsaturated enals + cyclic vinylogous amides NHC catalyst, DQ oxidant in toluene at room temperature Up to 95%

Alkylation Reaction

Step Reagents Conditions Yield
Attachment of acetic acid moiety Protected aminouracils + alkyl halides DMF solvent at 80°C for 24 hours High yields

Challenges and Modifications

While aromatic substituents on enals afford high yields during scaffold formation, aliphatic counterparts often result in lower efficiency. Modifications in uracil moieties (e.g., replacing alkyl groups with benzyl substituents) can improve chromatographic purification and visibility during UV detection.

Chemical Reactions Analysis

Alkylation and Acylation at the Acetic Acid Moiety

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:

  • Amide formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI and DMAP to yield substituted amides (86.6% yield) .

  • Esterification : Treatment with alcohols under acidic conditions produces esters, such as ethyl derivatives, often used as intermediates in drug synthesis .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization:

  • Pyridopyrimidine ring expansion : Reacts with α,β-diEWG (electron-withdrawing group) enals via NHC-catalyzed aza-Claisen rearrangement to form bicyclic dihydropyrido[2,3-d]pyrimidines (up to 95% yield, Table 1) .

  • Heterocycle fusion : Interaction with dichlorobenzoquinone derivatives yields imidazopyridine or triazoloquinazoline systems (e.g., compounds 26–29 ) .

Electrophilic Substitution at the Pyridopyrimidine Core

  • Halogenation : Reacts with POCl₃ or SOCl₂ to generate chloro derivatives at the 2- and 4-positions, enhancing reactivity for further cross-coupling .

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position, critical for modifying electronic properties .

Condensation with Carbonyl Compounds

  • Knoevenagel reaction : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of malononitrile to form α,β-unsaturated nitriles (e.g., compound 24a , 89% yield) .

  • Michael addition : Reacts with acrylonitrile derivatives to generate polyfunctionalized pyridines .

Experimental Data and Reaction Conditions

Reaction TypeReagents/ConditionsYieldProduct ApplicationSource
Amide couplingEDCI, DMAP, pyridine, rt, 12–36 h86.6%Anticancer prodrugs
Aza-Claisen rearrangementNHC catalyst (e.g., 8c ), K₃PO₄, DQ, rt95%Bicyclic dihydropyridinones
ChlorinationPOCl₃, reflux, 6 h78%Intermediate for kinase inhibitors
Knoevenagel condensation4-Chlorobenzaldehyde, malononitrile, EtOH89%Antimicrobial agents

Mechanistic Insights

  • NHC-catalyzed aza-Claisen rearrangement : Proceeds via α,β-unsaturated acyl azolium intermediates (III ), enabling -sigmatropic rearrangement followed by lactamization (Scheme 3) .

  • Amidation mechanism : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, facilitating nucleophilic attack by amines .

Stability and Reactivity Considerations

  • pH sensitivity : The dioxo group undergoes keto-enol tautomerism, affecting reactivity in basic media.

  • Thermal decomposition : Degrades above 250°C, limiting high-temperature applications .

Scientific Research Applications

Adenosine Receptor Modulation

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines can act as selective antagonists for adenosine receptors. Specifically, studies have shown that compounds similar to 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid exhibit high affinity for A1 and A2A adenosine receptors.

  • Case Study : A study found that certain substituted pyrido[2,3-d]pyrimidines had K_i values as low as 5 nM for rat A1 receptors and 25 nM for human A1 receptors. These findings suggest that modifications to the core structure could yield potent receptor modulators .

Anticancer Properties

Compounds within this chemical class have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

  • Case Study : Research indicated that certain pyrido[2,3-d]pyrimidine derivatives could inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis. The efficacy was evaluated through both in vitro and in vivo models, demonstrating significant tumor reduction in treated subjects .

Antimicrobial Activity

The antimicrobial potential of pyrido[2,3-d]pyrimidines has also been explored. Studies suggest that these compounds can exhibit bactericidal activity against a range of pathogens.

  • Case Study : One investigation reported that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Data Tables

Application AreaFindingsReferences
Adenosine Receptor ModulationHigh affinity for A1/A2A receptors (K_i: 5 nM)
Anticancer PropertiesInduction of apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition leads to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives

  • Key Features : Sulfonamide and thioether substituents (e.g., methanesulfonamide, arylthio groups).
  • Pharmacological Activity: Inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . Suppress prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production .
  • Advantages : High specificity for inflammatory mediators.
  • Limitations : Sulfonamide groups may reduce solubility compared to carboxylic acids.

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid

  • Key Features: Cyano and methyl substituents on the pyrimidine ring.
  • Safety Profile :
    • Classified as acutely toxic (oral, Category 4) with skin/eye irritation risks .
    • Requires stringent handling (e.g., respiratory protection, gloves) .
  • Physicochemical Properties: Molecular weight 209.16 g/mol; higher lipophilicity due to cyano/methyl groups .

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic Acid

  • Key Features : Ethyl substituent at position 3.
  • Pharmacological Inference : Ethyl groups may prolong metabolic stability but could reduce aqueous solubility.

Pyrido[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

  • Key Features : Ethyl ester intermediates converted to amides via amine reactions .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Safety Profile
This compound (Target) C₉H₇N₃O₄* 221.17 Acetic acid Inferred COX-2/iNOS modulation Likely lower toxicity†
Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives Varies ~400–450 Sulfonamide, thioether COX-2/iNOS inhibition Not reported
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid C₈H₇N₃O₄ 209.16 Cyano, methyl Not reported Acute toxicity, skin irritation
2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid C₁₁H₁₁N₃O₄ 249.22 Ethyl Not reported Not reported

*Inferred from structural analogs. †Based on absence of high-risk substituents (e.g., cyano, sulfonamide).

Key Findings and Implications

Substituent Effects: Acetic Acid Group: Enhances solubility and may reduce toxicity compared to sulfonamide or ester derivatives . Alkyl/Cyano Groups: Increase lipophilicity and metabolic stability but may elevate toxicity risks .

Pharmacological Potential: The target compound’s pyrido-pyrimidine core aligns with anti-inflammatory activity observed in benzothieno analogs, though its acetic acid group may shift selectivity toward different molecular targets .

Safety: The absence of sulfonamide or cyano groups in the target compound suggests a favorable safety profile compared to ’s analog .

Biological Activity

The compound 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a member of the pyridopyrimidine family, which has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with two keto groups and an acetic acid moiety. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it interacts with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
  • Modulation of Apoptotic Pathways : Research indicates that this compound can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .

Anticancer Properties

Several studies have documented the anticancer effects of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range (approximately 4.36 µM), indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The compound's ability to inhibit CDKs results in cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is crucial for its therapeutic application in oncology .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties by modulating inflammatory cytokines and pathways associated with chronic inflammation .
  • Neuroprotective Effects : Emerging evidence indicates potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size and weight compared to the control group. Histological analyses revealed increased apoptosis rates within tumor tissues.

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's impact on inflammatory markers in a rat model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential utility in managing inflammatory diseases.

Q & A

Basic Questions

Q. What are the recommended safety protocols and handling precautions for this compound in laboratory settings?

  • Methodological Answer:

  • Hazard Identification: Classified under GHS as acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and severe eye damage/irritation (Category 2A). Use PPE including gloves, lab coats, and safety goggles. Avoid dust formation and ensure local exhaust ventilation .
  • Emergency Measures: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Use water fog, dry powder, or CO₂ for fire suppression due to risks of NOx and HBr gas emissions .
  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Monitor for stability under varying pH and temperature conditions .

Q. What synthetic routes are available for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer:

  • Synthetic Routes: Utilize nucleophilic substitution or condensation reactions targeting the pyrido[2,3-d]pyrimidine core. For example, coupling acetic acid derivatives with functionalized pyrimidine intermediates under reflux conditions .
  • Optimization Strategies:
  • Statistical Design of Experiments (DoE): Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches and identifies optimal conditions .
  • Purification: Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., δ 2.56 ppm for methyl groups, aromatic proton signals between 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for research-grade material). Gradient elution with acetonitrile/water (+0.1% TFA) is recommended .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (209.16 g/mol) and detect impurities via accurate mass measurements .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental methods to design efficient synthesis pathways for derivatives of this compound?

  • Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers for derivatization (e.g., substitutions at the pyrimidine ring) .
  • Machine Learning (ML): Train models on existing reaction datasets to prioritize derivatives with desired properties (e.g., solubility, bioactivity). Validate predictions via small-scale parallel synthesis .
  • Case Study: ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce development time by 30–50% .

Q. What methodologies are recommended for analyzing contradictory data in reaction kinetics or biological activity studies involving this compound?

  • Methodological Answer:

  • Comparative Analysis: Use multivariate statistical tools (e.g., PCA, ANOVA) to identify outliers or confounding variables (e.g., solvent purity, temperature fluctuations) .
  • Mechanistic Studies: Conduct isotopic labeling (e.g., ¹⁸O tracing) or in-situ FTIR to resolve ambiguities in reaction pathways. For bioactivity contradictions, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can statistical experimental design (DoE) be applied to optimize reaction conditions for this compound's synthesis?

  • Methodological Answer:

  • Screening Experiments: Use Plackett-Burman designs to test 5–7 variables (e.g., catalyst type, solvent, stoichiometry) with minimal runs. Identify critical factors (e.g., solvent polarity significantly impacts yield) .
  • Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships (e.g., temperature vs. reaction time) and predict optimal conditions (e.g., 80°C, 12 hours for >90% yield) .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound under varying catalytic conditions?

  • Methodological Answer:

  • Kinetic Profiling: Monitor reaction progress via HPLC or in-situ NMR to determine rate laws. For example, pseudo-first-order kinetics may suggest nucleophilic attack as the rate-limiting step .
  • Computational Modeling: Combine DFT (e.g., Gaussian 16) with molecular dynamics simulations to map energy landscapes and identify intermediates. Compare computed activation energies with experimental Arrhenius plots .
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) under inert atmospheres to assess their impact on regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.